5-Phenyloxan-2-one
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Overview
Description
5-Phenyltetrahydro-2H-pyran-2-one is a heterocyclic compound that features a tetrahydropyran ring fused with a phenyl group. This compound is part of the broader class of 2H-pyrans, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyltetrahydro-2H-pyran-2-one can be achieved through several methods. This method typically requires the use of Lewis or Brønsted acids as catalysts . Another approach involves the phosphine-catalyzed [3 + 3] annulation of ethyl 5-acetoxypenta-2,3-dienoate and 1,3-dicarbonyl compounds .
Industrial Production Methods
Industrial production methods for 5-phenyltetrahydro-2H-pyran-2-one often rely on scalable and efficient catalytic processes. For instance, the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins has been reported to produce tetrahydropyran derivatives in high yields . Additionally, lanthanide triflates have been used as efficient catalysts for the intramolecular Markovnikov-type hydroalkoxylation/cyclization of hydroxyalkenes .
Chemical Reactions Analysis
Types of Reactions
5-Phenyltetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or ketones.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the tetrahydropyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogens (Cl₂, Br₂), organometallic reagents (Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield lactones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-Phenyltetrahydro-2H-pyran-2-one has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has explored its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: It is used in the synthesis of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 5-phenyltetrahydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can interact with cellular receptors to modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-phenyltetrahydro-2H-pyran-2-one include:
2H-Pyran-2-one: A simpler analog with a similar core structure but lacking the phenyl group.
2H-Chromene: A fused aromatic derivative with enhanced stability and biological activity.
Tetrahydropyran: A saturated analog without the phenyl group, commonly used in organic synthesis.
Uniqueness
The uniqueness of 5-phenyltetrahydro-2H-pyran-2-one lies in its combination of the tetrahydropyran ring and the phenyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62618-74-0 |
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Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
5-phenyloxan-2-one |
InChI |
InChI=1S/C11H12O2/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI Key |
BRYIUUALAMTDIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OCC1C2=CC=CC=C2 |
Origin of Product |
United States |
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